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Chemical Profile of Ramipril EP Impurity |

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 1-epi-Ramipril

CAS No.: 104195-90-6

Cat. No.: S839321

This impurity is a stereoisomer of the active pharmaceutical ingredient (API) Ramipril. The table below

summarizes its key identifiers.

Property Description
Chemical (2R)-Ramipril; Ramipril 2-Epimer; Ramipril (S,R-S,S,S)-Isomer [1]
Name

CAS Number  129939-65-7 [1]

Molecular C23H32N205 [1]
Formula

Molecular 416.51 g/mol [1]
Weight

Related API Ramipril [1]

IUPAC Name (2S,3aS,6aS)-1-[(S)-2-[[(R)-1-(Ethoxycarbonyl)-3-
phenylpropyl]Jamino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1]

Analytical Methods for Impurity Control
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Precise analytical methods are critical for separating, identifying, and quantifying this impurity. Here are two

established chromatographic approaches.

1. Gradient HPLC Method for Impurity Profiling This method is optimized for the simultaneous

separation of Ramipril and its specified impurities, suitable for quality control testing [2].

e Chromatographic Conditions:

Column: Inertsil ODS-3 (150 mm % 4.6 mm, 3 um) [2]

Mobile Phase A: 0.2 g/L Sodium hexanesulfonate, pH adjusted to 2.7 with phosphoric acid [2]
Mobile Phase B: Acetonitrile [2]

Flow Rate: 1.5 mL/min [2]

Detection: DAD at 210 nm [2]

Column Temperature: 45 + 1 °C [2]

Injection Volume: 20 pL [2]

¢ Gradient Program: | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) || :--- | :--- | :--- || 0] 90 |
10]]5]90]10|]15]50|50|]20|50|50||21]90|10||25|90|10|

e Sample Preparation:

o Test Solution: Prepare a solution with a concentration of 0.5 mg/mL of Ramipril in the solvent

(o]

[2].
Solvent: Mobile Phase A and Mobile Phase B in a 1:1 (v/v) ratio [2].

2. Stability-Indicating HPL.C Method This method is useful for stability studies and can also be used for

the identification of major degradation products like the diketopiperazine derivative (Impurity D) [3].

e Chromatographic Conditions:

o

[e]

[e]

[e]

[e]

Column: LiChroCART with LiChrospher 100 RP-18 (250 mm x 4 mm, 5 um) [3]

Mobile Phase: Acetonitrile / Phosphate Buffer (0.035 mol/L, pH = 2.0) in a 65:35 (v/v) ratio [3]
Flow Rate: 1.0 mL/min [3]

Detection: UV at 213 nm [3]

Injection Volume: 20 puL [3]

Synthesis and Formation Pathway
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Ramipril EP Impurity I is a stereoisomeric impurity, and controlling its levels is closely tied to the synthetic
route of Ramipril itself. The optical purity of a key intermediate, (S,S,S)-2-azabicyclo[3.3.0]octane-3-
carboxylate, is critical. Inadequate control during synthesis can lead to the incorporation of the undesired

(R,R,R)-isomer, ultimately resulting in the formation of Ramipril EP Impurity I in the final API [4].

The diagram below illustrates the logical relationship in impurity control, connecting the synthetic starting

point to the final analytical verification.

(Synthesis of RamipriD Process Control

Analytical Verification
(HPLC, LC-MS)

If not controlled /Detects & Quantifies

Click to download full resolution via product page

Commercial Sourcing of Reference Standards

For analytical work, the impurity is available as a reference standard from chemical suppliers. The table

below lists available sources.
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. Catalog Packs .
Supplier . Price Notes
Number Available
SynThink SA31309 100 mg, 250  $995 (100  Provides CoA & characterization data
Chemicals [1] mg mg) (1H-NMR, Mass, HPLC, IR, TGA)
ClearSynth [5] CS-O- 10 MG, 100 Please -
08076 MG Enquire
BOC Sciences Custom Custom Please Purity >95%
[6] synthesis Enquire

Frequently Asked Questions (FAQs)

Q1: Why is controlling Ramipril EP Impurity I important in drug development? Controlling this and
other impurities is mandatory per regulatory guidelines (e.g., ICH) to ensure the safety, efficacy, and quality

of the final drug product. All individual impurities at or above 0.2% must be identified and characterized [7].

Q2: What are the main degradation pathways for Ramipril that I should consider? Ramipril is prone to

two primary degradation pathways:

¢ Hydrolysis: Forms Ramiprilat (Ramipril EP Impurity E) [7] [3].
¢ Intramolecular Cyclization: Forms the diketopiperazine derivative (Ramipril EP Impurity D) [7] [3].
The impurity discussed here is a stereoisomer, not a degradation product.

Q3: What analytical techniques are used for structural elucidation of unknown impurities? A
combination of techniques is used. Liquid Chromatography-Mass Spectrometry (LC-MS) is used for
initial identification and determining molecular weight [7]. For definitive confirmation, techniques like
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to elucidate

the detailed molecular structure [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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